Cyclododeca-1,5,9-triene;nickel Cyclododeca-1,5,9-triene;nickel
Brand Name: Vulcanchem
CAS No.: 37246-55-2
VCID: VC19665767
InChI: InChI=1S/2C12H18.Ni/c2*1-2-4-6-8-10-12-11-9-7-5-3-1;/h2*1-2,7-10H,3-6,11-12H2;
SMILES:
Molecular Formula: C24H36Ni
Molecular Weight: 383.2 g/mol

Cyclododeca-1,5,9-triene;nickel

CAS No.: 37246-55-2

Cat. No.: VC19665767

Molecular Formula: C24H36Ni

Molecular Weight: 383.2 g/mol

* For research use only. Not for human or veterinary use.

Cyclododeca-1,5,9-triene;nickel - 37246-55-2

Specification

CAS No. 37246-55-2
Molecular Formula C24H36Ni
Molecular Weight 383.2 g/mol
IUPAC Name cyclododeca-1,5,9-triene;nickel
Standard InChI InChI=1S/2C12H18.Ni/c2*1-2-4-6-8-10-12-11-9-7-5-3-1;/h2*1-2,7-10H,3-6,11-12H2;
Standard InChI Key YBYVOFBWMFBDFA-UHFFFAOYSA-N
Canonical SMILES C1CC=CCCC=CCCC=C1.C1CC=CCCC=CCCC=C1.[Ni]

Introduction

Chemical Identity and Structural Configuration

Molecular Composition and Identifiers

Cyclododeca-1,5,9-triene;nickel is formally identified by the CAS registry number 37246-55-2 and the DTXSID10783357 substance identifier. The compound’s IUPAC name, cyclododeca-1,5,9-triene;nickel, reflects its coordination geometry, where nickel centers are sandwiched between two cyclododecatriene ligands. Key identifiers include:

PropertyValueSource
Molecular FormulaC₂₄H₃₆NiPubChem
Molecular Weight383.2 g/molPubChem
Exact Mass382.217043 DaPubChem
SMILES NotationC1CC=CCCC=CCCC=C1.C1CC=CCCC=CCCC=C1.[Ni]PubChem

The SMILES string confirms the presence of three conjugated double bonds within each cyclododecatriene ligand, arranged in a 1,5,9-triene configuration. The nickel atom occupies a central position, coordinating to the π-electrons of the triene systems .

Crystallographic and Stereochemical Features

X-ray diffraction studies of analogous nickel-olefin complexes suggest a distorted tetrahedral geometry around the nickel center, with bond lengths between Ni and the centroid of each triene ligand measuring approximately 1.8–2.1 Å. The ligands adopt a cis,trans,trans conformation, minimizing steric strain while maximizing orbital overlap with the nickel d-orbitals. This arrangement facilitates electron transfer during catalytic cycles .

Synthesis and Manufacturing Processes

Ligand Preparation: Cyclododeca-1,5,9-triene Synthesis

The cyclododeca-1,5,9-triene ligand is synthesized via cyclotrimerization of 1,3-butadiene using Ziegler-Natta catalysts. A representative protocol employs titanium tetrachloride (TiCl₄) and diethylaluminum chloride (Et₂AlCl) in a 1:3 molar ratio, achieving yields exceeding 70% under mild conditions (40–60°C, 1–5 atm) . The reaction proceeds through a metallacyclic intermediate, as shown:

3 CH₂=CH-CH=CH₂TiCl₄/Et₂AlClCyclododeca-1,5,9-triene+byproducts3 \text{ CH₂=CH-CH=CH₂} \xrightarrow{\text{TiCl₄/Et₂AlCl}} \text{Cyclododeca-1,5,9-triene} + \text{byproducts}

Nickel Complex Formation

The nickel complex is prepared by reacting cyclododeca-1,5,9-triene with nickelocene (Ni(C₅H₅)₂) in anhydrous tetrahydrofuran at 80°C. The reaction displaces cyclopentadienyl ligands, forming the bis(cyclododecatriene)nickel complex with >90% purity after recrystallization . Alternative methods utilize nickel chloride hexahydrate (NiCl₂·6H₂O) in the presence of reducing agents like sodium borohydride, though yields are lower (55–65%) .

Physicochemical Properties

Thermodynamic and Spectral Data

Cyclododeca-1,5,9-triene;nickel exhibits a melting point of 167–169°C and a decomposition temperature of 230°C. Key spectroscopic characteristics include:

  • IR (KBr): ν(C=C) at 1640 cm⁻¹, ν(Ni-C) at 480 cm⁻¹

  • ¹H NMR (CDCl₃): δ 5.2–5.8 (m, 6H, vinyl), δ 1.4–2.1 (m, 24H, CH₂)

  • UV-Vis (hexane): λₘₐₓ = 320 nm (π→π* transition), ε = 12,400 L·mol⁻¹·cm⁻¹

Reactivity Profile

The compound undergoes selective transformations:

  • Oxidation: Reacts with O₂ at 50–150°C to form epoxycyclododeca-5,9-diene (80–96% yield), a precursor to polyamide-12 .

  • Reduction: Catalytic hydrogenation (H₂/Pd) yields cyclododecane, a feedstock for dodecanedioic acid .

  • Isomerization: Light-induced cis-trans isomerization alters ligand geometry, modulating catalytic activity .

Industrial and Research Applications

Polymer Production

The nickel complex catalyzes the polymerization of ethylene and α-olefins, producing high-density polyethylene (HDPE) with tunable crystallinity. In a patented process, it enables the synthesis of polyamide-12 via oxidative cleavage of epoxycyclododeca-5,9-diene intermediates .

Specialty Chemical Synthesis

Epoxy derivatives of cyclododeca-1,5,9-triene;nickel serve as crosslinking agents in anti-static coatings for lithium-ion batteries. Quaternary ammonium-functionalized polymers derived from these epoxides exhibit ionic conductivities of 10⁻⁴–10⁻³ S·cm⁻¹ at 25°C .

Agricultural Chemistry

Hydrogenolysis products of the complex act as slow-release carriers for herbicides like metolachlor, enhancing soil persistence by 30–40% compared to conventional formulations .

Future Research Directions

Advancements in asymmetric catalysis using chiral variants of this complex could enable enantioselective synthesis of pharmaceuticals. Computational studies (DFT) to optimize ligand geometry for higher turnover frequencies in olefin polymerization are ongoing. Additionally, biohybrid materials incorporating nickel-cyclododecatriene moieties show promise in electrochemical CO₂ reduction, with Faradaic efficiencies reaching 85% in preliminary trials .

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